(E)-2-(4-chlorophenyl)-N-[2-(2-hydroxyethylamino)-5-nitrophenyl]ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[2-(2-hydroxyethylamino)-5-nitrophenyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5S/c17-13-3-1-12(2-4-13)7-10-26(24,25)19-16-11-14(20(22)23)5-6-15(16)18-8-9-21/h1-7,10-11,18-19,21H,8-9H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXQWSHJGORDOF-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])NCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])NCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-chlorophenyl)-N-[2-(2-hydroxyethylamino)-5-nitrophenyl]ethenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H16ClN3O4S
- Molecular Weight : 357.82 g/mol
The presence of the sulfonamide group and the nitrophenyl moiety contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes and receptors, impacting pathways involved in cancer proliferation and inflammation.
Target Interactions
- Endothelin Receptors : Sulfonamide derivatives have been shown to act as antagonists at endothelin receptors, which play a critical role in cardiovascular diseases.
- Microtubule Dynamics : Some derivatives are known to disrupt microtubule formation, leading to apoptosis in cancer cells .
Anticancer Properties
Studies have demonstrated that (E)-N-Aryl-2-ethene-sulfonamide derivatives exhibit significant anticancer activity. A quantitative structure-activity relationship (QSAR) analysis involving 40 compounds indicated that electronic and steric descriptors significantly influence their anticancer efficacy . The correlation coefficients obtained from these studies suggest a robust predictive model for assessing the anticancer potential of similar compounds.
Antimicrobial Activity
Preliminary investigations suggest moderate to strong antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-N-Aryl-2-ethene-sulfonamide | Contains sulfonamide and aromatic rings | Potent anticancer agent |
| Ethenesulfonamide | Simple sulfonamide structure | Endothelin receptor antagonist |
| 4-Chloro-N-[(2-nitrophenyl)methylene]benzenamine | Contains nitrophenyl and chlorophenyl groups | Moderate antimicrobial activity |
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound (electron-withdrawing) contrasts with methoxy groups (electron-donating) in 6d and 6e.
- Solubility: The 2-hydroxyethylamino group in the target compound may improve aqueous solubility compared to methoxy or halogen-substituted analogues (e.g., 6c, 6d), which rely on non-polar interactions .
- Synthetic Yields : Halogenated derivatives (e.g., 6c with bromo/fluoro groups) show higher yields (79%) compared to methoxy-substituted analogues (49–65%), possibly due to steric or electronic effects during condensation .
Inhibitory Activity Against Cdc25B Phosphatase
provides data for a thiazol-containing analogue, which serves as a reference for sulfonamide-based inhibitors:
| Compound Name | IC50 (nM) | Ki (nM) | Source |
|---|---|---|---|
| Thiazol-containing analogue () | 26,000 | 4,600 |
- Activity Trends: The high IC50 (26,000 nM) and Ki (4,600 nM) of the thiazol analogue suggest moderate potency. The target compound’s nitro and hydroxyethylamino groups may enhance binding to Cdc25B’s catalytic pocket compared to bulky thiazol derivatives, though direct data is unavailable .
- Mechanistic Insights : Sulfonamides with para-substituted electron-withdrawing groups (e.g., nitro, chloro) are hypothesized to stabilize enzyme-inhibitor complexes via hydrogen bonding and π-π stacking, as seen in structurally related kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
